

2-Chloro-4-(trifluoromethyl)benzonitrile physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-(trifluoromethyl)benzonitrile
Cat. No.:	B1586712

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-(trifluoromethyl)benzonitrile**: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated organic compounds are indispensable building blocks. The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF_3) group, can profoundly enhance the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins. **2-Chloro-4-(trifluoromethyl)benzonitrile**, a trifunctional aromatic compound, represents a cornerstone intermediate in this field. Its unique electronic and steric properties, conferred by the chloro, trifluoromethyl, and nitrile groups, make it a highly versatile and reactive scaffold for the synthesis of complex, high-value molecules.

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Chloro-4-(trifluoromethyl)benzonitrile**, detailed experimental protocols for its synthesis, an exploration of its chemical reactivity, and an examination of its critical role in the development of pharmaceuticals and agrochemicals. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the practical application of this pivotal chemical intermediate.

Core Physical and Chemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis, dictating choices in reaction conditions, solvents, and purification methods. **2-Chloro-4-(trifluoromethyl)benzonitrile** is typically a colorless to light yellow liquid under standard conditions.^[1] Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	1813-33-8	[1]
Molecular Formula	C ₈ H ₃ ClF ₃ N	[1]
Molecular Weight	205.56 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.389 - 1.41 g/mL at 25 °C	[1]
Boiling Point	192-193 °C (lit.); 97 °C at 13 mmHg	[1]
Refractive Index	n _{20/D} 1.4840 (lit.)	
Flash Point	104.4 °C (219.9 °F) - closed cup	
Synonyms	3-Chloro-4-cyanobenzotrifluoride	[1]
InChI Key	GEHMLBFNZKJDQM-UHFFFAOYSA-N	
SMILES	FC(F)(F)c1ccc(C#N)c(Cl)c1	

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of **2-Chloro-4-(trifluoromethyl)benzonitrile**. While specific spectra are proprietary to manufacturers, the expected characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region (typically δ 7.5-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets and doublet of doublets) due to coupling with each other. The specific chemical shifts are influenced by the electronic effects of the three substituents.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, the nitrile carbon ($\text{C}\equiv\text{N}$), and the trifluoromethyl carbon ($-\text{CF}_3$). The nitrile carbon typically appears around δ 115-120 ppm. The carbon of the $-\text{CF}_3$ group will be observed as a characteristic quartet due to one-bond coupling with the three fluorine atoms, with a chemical shift around δ 120-125 ppm.^[1] The aromatic carbons will appear in the δ 125-140 ppm range, with their specific shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

- C≡N Stretch: A sharp, medium-intensity peak around $2220\text{-}2240\text{ cm}^{-1}$.
- C-F Stretch: Strong, characteristic absorptions in the $1100\text{-}1350\text{ cm}^{-1}$ region.
- Aromatic C=C Stretch: Multiple bands in the $1450\text{-}1600\text{ cm}^{-1}$ range.
- C-Cl Stretch: A band in the $600\text{-}800\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M^+) would be expected at m/z 205. The presence of a chlorine atom will result in a characteristic $\text{M}+2$ isotope peak with an intensity approximately one-third that of the M^+ peak. Common fragmentation patterns would involve the loss of Cl, CN, or CF_3 groups.

Synthesis Pathway: The Sandmeyer Reaction

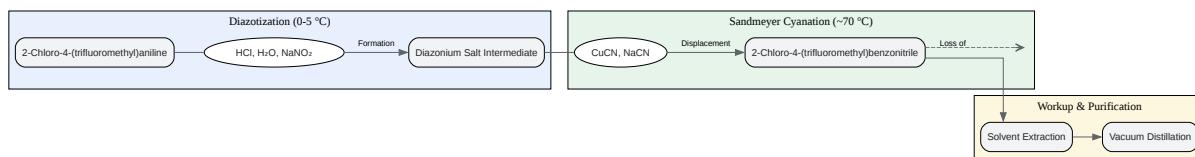
The most logical and industrially relevant method for synthesizing **2-Chloro-4-(trifluoromethyl)benzonitrile** is via the Sandmeyer reaction, a cornerstone of aromatic

chemistry for converting an amino group into a variety of functionalities, including nitriles.[3][4] The precursor for this synthesis is 2-chloro-4-(trifluoromethyl)aniline. The process involves two key stages: diazotization of the aniline followed by cyanation catalyzed by a copper(I) salt.

Representative Experimental Protocol

Disclaimer: This protocol is a representative method based on established chemical principles for the Sandmeyer reaction and should be adapted and optimized by experienced chemists with appropriate safety precautions.

Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline


- In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 2-chloro-4-(trifluoromethyl)aniline (1.0 eq) to an aqueous solution of hydrochloric acid (approx. 3.0 eq).
- Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.
- Prepare a solution of sodium nitrite (NaNO_2) (1.1 eq) in cold water.
- Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature is strictly maintained between 0-5 °C. The causality here is critical: diazonium salts are thermally unstable and can decompose, potentially explosively, at higher temperatures. The slow, controlled addition prevents localized heating and ensures complete conversion.
- After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the formation of the 2-chloro-4-(trifluoromethyl)benzenediazonium chloride solution is complete.

Step 2: Sandmeyer Cyanation

- In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.3 eq) in water. This forms a soluble cyanocuprate(I) complex, which is the active catalytic species.
- Warm the copper cyanide solution to approximately 60-70 °C.

- Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper cyanide solution. Vigorous evolution of nitrogen gas (N_2) will be observed. The rate of addition must be controlled to manage the effervescence. This step is the core of the Sandmeyer reaction, where the diazonium group is replaced by the nitrile group.[3]
- After the addition is complete, heat the reaction mixture (e.g., to 80 °C) for 1-2 hours to ensure the reaction goes to completion.
- Cool the mixture to room temperature and extract the product with an appropriate organic solvent (e.g., toluene or dichloromethane).
- Wash the organic layer with aqueous sodium hydroxide solution to remove any hydrogen cyanide traces and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **2-Chloro-4-(trifluoromethyl)benzonitrile**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Chloro-4-(trifluoromethyl)benzonitrile**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Chloro-4-(trifluoromethyl)benzonitrile** stems from the distinct reactivity of its three functional groups. The electron-withdrawing nature of both the $-CF_3$ and $C\equiv N$ groups significantly influences the reactivity of the aromatic ring and the attached chlorine atom.[\[5\]](#)

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be readily converted into other key functionalities, such as carboxylic acids and primary amines.

- **Hydrolysis to Carboxylic Acid:** The nitrile can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-(trifluoromethyl)benzoic acid, a valuable intermediate for pharmaceuticals and agrochemicals.[\[6\]](#)[\[7\]](#) Acid-catalyzed hydrolysis typically involves heating the nitrile in a strong aqueous acid like sulfuric acid.[\[7\]](#)
- **Reduction to Benzylamine:** The nitrile can be reduced to 2-chloro-4-(trifluoromethyl)benzylamine. This transformation is commonly achieved via catalytic hydrogenation using catalysts like Raney Nickel in the presence of ammonia or using chemical reducing agents such as lithium aluminum hydride ($LiAlH_4$).[\[8\]](#) This resulting benzylamine is a common building block in drug discovery.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing effects of the para- CF_3 group and the ortho- $C\equiv N$ group stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the displacement of the chloride ion by a nucleophile. This allows for the introduction of a wide range of substituents, such as amines, alkoxides, and thiolates, at the C2 position.

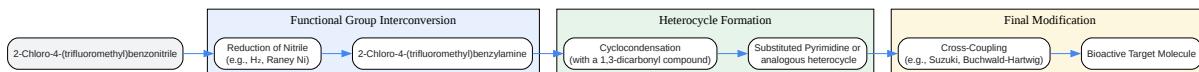
Note: The DOT script above is a template. For actual rendering, image paths for chemical structures would be needed.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Research and Development

2-Chloro-4-(trifluoromethyl)benzonitrile serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.^[5] The trifluoromethyl group is a bioisostere for other groups and can significantly improve a drug candidate's profile.

Pharmaceutical Synthesis


This intermediate is particularly valuable for creating molecules targeting a range of diseases. For instance, the structurally related 4-chloro-2-(trifluoromethyl)benzonitrile is a known intermediate in the synthesis of bicalutamide, a non-steroidal anti-androgen used to treat prostate cancer. By analogy, **2-Chloro-4-(trifluoromethyl)benzonitrile** can be used to construct novel kinase inhibitors, receptor antagonists, or other therapeutic agents where the specific substitution pattern is desired for optimal target engagement.

Agrochemical Synthesis

In the agrochemical sector, this compound is used to develop modern pesticides and herbicides.^[9] The trifluoromethyl group often enhances the efficacy and environmental persistence of the final product. For example, the related compound 2-chloro-4-(trifluoromethyl)phenol is a precursor to the fungicide Flufenoxystrobin. This phenol could potentially be synthesized from **2-Chloro-4-(trifluoromethyl)benzonitrile** via hydrolysis of the nitrile to a carboxylic acid, followed by a Curtius rearrangement and hydrolysis, or via direct nucleophilic substitution of the chloro group with a protected hydroxylamine followed by reduction and hydrolysis, although a more direct route from a different starting material is likely used in industry. The benzonitrile itself can be a precursor to a variety of heterocyclic structures common in agrochemicals.

Illustrative Synthetic Application

The following diagram illustrates a plausible, albeit hypothetical, pathway where **2-Chloro-4-(trifluoromethyl)benzonitrile** is used to synthesize a complex heterocyclic molecule, a scaffold common in modern drug discovery.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to a bioactive molecule.

Safety and Handling

As with any active chemical reagent, proper handling of **2-Chloro-4-(trifluoromethyl)benzonitrile** is paramount for laboratory safety. It is classified as a combustible liquid and is harmful if swallowed or in contact with skin. It also causes skin and eye irritation.

- Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents and sources of ignition.
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

- Sandmeyer reaction. Wikipedia. [\[Link\]](#)
- Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. [\[Link\]](#)
- Sandmeyer Trifluoromethyl
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [\[Link\]](#)
- Sandmeyer Reaction.
- Exploring 4-Chloro-2-(trifluoromethyl)benzonitrile: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [\[Link\]](#)
- 2-Chloro-4-fluorobenzonitrile. NIST WebBook. [\[Link\]](#)
- Benzonitrile at BMRB. Biological Magnetic Resonance Bank. [\[Link\]](#)

- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.
- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. [\[Link\]](#)
- Synthetic method of 2-trifluoromethyl benzamide.
- Preparation method of 2-trifluoromethyl benzoic acid.
- Synthesis of 2-chloro-4-nitrobenzonitrile. PrepChem.com. [\[Link\]](#)
- Preparation method of 2,4, 6-trifluorobenzylamine.
- 2-Chlorobenzonitrile. PubChem - NIH. [\[Link\]](#)
- 2-Chloro-4-fluoro-5-(trifluoromethyl)benzonitrile. PubChem. [\[Link\]](#)
- The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [\[Link\]](#)
- Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. rsc.org [rsc.org]
- 2. 2-CHLORO-5-(TRIFLUOROMETHYL)BENZONITRILE(328-87-0) 1H NMR spectrum [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]

- To cite this document: BenchChem. [2-Chloro-4-(trifluoromethyl)benzonitrile physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586712#2-chloro-4-trifluoromethyl-benzonitrile-physical-and-chemical-properties\]](https://www.benchchem.com/product/b1586712#2-chloro-4-trifluoromethyl-benzonitrile-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com